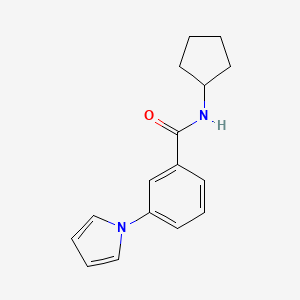

N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide

Description

Significance of N-Substituted Benzamides in Molecular Design

The benzamide (B126) moiety, a benzene (B151609) ring attached to an amide functional group, is a versatile and highly valued scaffold in molecular design. When the amide nitrogen is substituted (forming an N-substituted benzamide), it creates a structure with significant potential for forming hydrogen bonds and participating in various non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. cyberleninka.runih.gov This adaptability has led to the development of numerous N-substituted benzamide derivatives with a wide spectrum of biological activities. For instance, they are integral to the structure of histone deacetylase inhibitors (HDACIs) used in cancer therapy, such as Entinostat (MS-275). nih.govnih.gov Researchers have successfully synthesized series of these compounds that exhibit potent anti-proliferative and antitumor effects. nih.govmdpi.com The N-substituent provides a critical point for modification, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize target affinity and pharmacokinetic profiles. cyberleninka.ru

Role of Pyrrole (B145914) Derivatives in Organic and Medicinal Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is another cornerstone of medicinal chemistry. nanobioletters.com This ring system is a component of many vital natural products, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. nih.govnih.gov The pyrrole nucleus is considered an important pharmacophore due to the diverse biological activities exhibited by its derivatives. These activities include anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. nanobioletters.com The ability of the pyrrole ring's nitrogen lone pair to delocalize within the aromatic system gives it unique electronic properties and a relatively low basicity compared to other amines. This structural and electronic profile makes pyrrole and its derivatives valuable intermediates in the synthesis of a wide range of organic compounds and pharmaceutically active molecules. nih.gov

Overview of Cyclopentyl Moiety Contributions to Molecular Interactions

The inclusion of carbocyclic rings, such as the cyclopentyl group, is a common strategy in drug design to enhance a molecule's properties. The cyclopentane (B165970) ring is a non-planar, puckered structure that can effectively fill hydrophobic pockets within protein binding sites. Incorporating a cyclopentyl group can introduce conformational rigidity to an otherwise flexible molecule. This restriction can be advantageous, as it may pre-organize the molecule into a bioactive conformation for receptor binding, potentially increasing potency and selectivity. Furthermore, compared to linear alkyl chains, cyclic systems like cyclopentane can improve metabolic stability by shielding adjacent functional groups from enzymatic degradation. The cyclopentane framework is now considered a privileged scaffold for drug discovery, offering a synthetically accessible technology for creating stereochemically complex and therapeutically relevant molecules.

Research Landscape and Rationale for Investigating N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide

The specific compound this compound merges the three aforementioned structural motifs into a single entity. The benzamide core provides a rigid backbone and hydrogen bonding capabilities. The 3-(1H-pyrrol-1-yl) substitution introduces an aromatic, heterocyclic pharmacophore known for a wide range of biological activities. Finally, the N-cyclopentyl group offers a lipophilic and conformationally constrained substituent that can influence the molecule's binding affinity and metabolic profile.

A review of the scientific literature indicates that while extensive research has been conducted on each individual scaffold, and on various combinations (such as pyrrolyl benzamides or N-cyclopentyl amides nih.gov), specific studies focusing on this compound are not widely documented. The rationale for its investigation is therefore rooted in the principles of medicinal chemistry, where the combination of established pharmacophores is a proven strategy for discovering novel compounds with potentially enhanced or unique biological activities. The synthesis and evaluation of this compound would explore a novel area of chemical space, aiming to determine if the synergistic combination of these three moieties yields a molecule with significant therapeutic or material potential.

Physicochemical Properties of this compound

The fundamental properties of the compound are summarized in the following table, based on available chemical data. nanobioletters.com

| Property | Value |

| Molecular Formula | C16H18N2O |

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NC2CCCC2)N3C=CC=C3 |

| InChI Key | YQFPXMNLBUIVSF-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 42.4 Ų |

| Complexity | 303 |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(17-14-7-1-2-8-14)13-6-5-9-15(12-13)18-10-3-4-11-18/h3-6,9-12,14H,1-2,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYHDXQEXINDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide

A retrosynthetic analysis of the target molecule reveals several key disconnections. The most apparent disconnection is at the amide bond, which simplifies the molecule into 3-(1H-pyrrol-1-yl)benzoic acid and cyclopentylamine (B150401). This is a common and reliable method for amide synthesis.

Further disconnection of the 3-(1H-pyrrol-1-yl)benzoic acid intermediate involves breaking the C-N bond of the pyrrole (B145914) ring. This leads to 3-aminobenzoic acid and a 1,4-dicarbonyl compound, which can cyclize to form the pyrrole ring via the Paal-Knorr synthesis.

An alternative strategy involves forming the pyrrole ring at a later stage, potentially on a pre-formed benzamide (B126) scaffold. This approach might involve the reaction of a 3-aminobenzamide (B1265367) derivative with a 1,4-dicarbonyl compound.

Classical and Modern Approaches for Pyrrole Ring Formation

The formation of the pyrrole ring is a critical step in the synthesis of this compound. Both classical and modern methods can be employed to construct this heterocyclic core.

Paal-Knorr Pyrrole Synthesis and Analogous Cyclization Reactions

The Paal-Knorr synthesis is a widely used and robust method for the preparation of pyrroles. wikipedia.orguctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this would involve reacting a suitable 1,4-diketone with 3-aminobenzoic acid or a derivative thereof. The reaction is typically carried out under acidic conditions, which facilitates the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring. uctm.edu

The mechanism of the Paal-Knorr synthesis has been elucidated and involves the initial formation of a hemiaminal from the amine and one of the carbonyl groups of the 1,4-diketone. uctm.edu Subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole ring. wikipedia.orguctm.edu

| Reaction | Reactants | Conditions | Key Features |

| Paal-Knorr Pyrrole Synthesis | 1,4-Dicarbonyl compound, Primary amine | Protic or Lewis acidic conditions | Versatile, widely used, good yields |

Recent modifications to the Paal-Knorr synthesis have focused on improving reaction conditions and yields. These include the use of microwave assistance and various catalysts to promote the cyclization. organic-chemistry.org

Base-Mediated Cycloaddition Reactions for Substituted Pyrroles

Modern approaches to pyrrole synthesis include base-mediated cycloaddition reactions. One notable example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This method involves the [3+2] cycloaddition of a TosMIC anion with an α,β-unsaturated carbonyl compound. nih.govmdpi.com The resulting dihydro-pyrrole intermediate eliminates the tosyl group to afford the aromatic pyrrole.

This approach offers a high degree of regiocontrol and can be used to synthesize a wide variety of substituted pyrroles. nih.gov For the synthesis of this compound, a suitable α,β-unsaturated precursor derived from 3-aminobenzoic acid could be employed.

| Reaction | Key Reagents | Mechanism | Advantages |

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyl compound | [3+2] Cycloaddition followed by elimination | High regioselectivity, mild conditions |

| Base-Mediated Cycloaddition | 2-Alkynyl-1,3-dithianes, Sydnones | [3+2] Cycloaddition | Excellent regioselectivity, broad functional group tolerance acs.org |

Amide Bond Formation Techniques for Benzamide Linkage

The formation of the amide bond between 3-(1H-pyrrol-1-yl)benzoic acid and cyclopentylamine is a crucial step in the convergent synthesis of the target molecule. A variety of methods are available for this transformation, ranging from classical to more modern catalytic approaches. core.ac.uk

The most common method involves the activation of the carboxylic acid group of 3-(1H-pyrrol-1-yl)benzoic acid. This can be achieved using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC), uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. youtube.com The choice of coupling reagent and reaction conditions can be optimized to maximize yield and minimize side reactions.

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting acyl chloride reacts rapidly with the amine to form the benzamide linkage. researchgate.net

More recent developments have focused on catalytic methods for amide bond formation, which offer improved atom economy and sustainability. rsc.org These methods often utilize transition metal catalysts or organocatalysts to directly couple carboxylic acids and amines. core.ac.uk

| Method | Reagents | Key Features |

| Coupling Reagent-Mediated Amidation | DCC, EDC, HATU, HBTU, PyBOP | Mild conditions, high yields, wide substrate scope |

| Acyl Halide Method | Thionyl chloride, Oxalyl chloride | Highly reactive, suitable for less reactive amines |

| Catalytic Amidation | Transition metal or organocatalysts | Improved atom economy, green chemistry approach rsc.org |

Introduction of the Cyclopentyl Moiety

The cyclopentyl group can be introduced at various stages of the synthesis. In the convergent approach, cyclopentylamine is used as a readily available starting material for the amide bond formation step.

Alternatively, the cyclopentyl group could be introduced via N-alkylation of a pre-existing amide or via a reductive amination reaction. However, using cyclopentylamine directly in the amidation step is generally the most straightforward and efficient method. Recent synthetic methodologies have also explored the formation of functionalized cyclopentylamines through radical [3+2] cyclization reactions, which could provide access to novel analogs. acs.orgnih.govacs.org

Synthetic Routes to Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key intermediates, primarily 3-(1H-pyrrol-1-yl)benzoic acid.

One common route to this intermediate involves the Paal-Knorr condensation of 3-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. This reaction provides a direct and efficient method for constructing the pyrrole ring onto the benzoic acid framework. researchgate.net

Another approach involves the condensation of 4-bromobenzylamine (B181089) with 2,5-dimethoxytetrahydrofuran to form 1-(4-bromobenzyl)-1H-pyrrole. Subsequent lithiation and quenching with trimethylborate, followed by acidic hydrolysis, can yield the corresponding boronic acid, which can then be converted to the carboxylic acid. semanticscholar.org

The synthesis of substituted benzamides is a well-established field, with numerous methods available for their preparation from various starting materials. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields

Amide bond formation, particularly with electron-deficient or sterically hindered amines, can be challenging and often requires the use of activating agents to convert the carboxylic acid into a more reactive intermediate. nih.gov A variety of coupling reagents have been developed over the years, each with distinct advantages in terms of reactivity and suppression of side reactions like racemization. nih.govcreative-peptides.com Commonly employed reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like Hydroxybenzotriazole (HOBt), and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). creative-peptides.comresearchgate.net

Research into amide bond formation highlights that uronium-based reagents like HATU often provide superior performance, especially for challenging couplings, leading to faster reactions and higher yields compared to carbodiimide (B86325) methods. creative-peptides.compeptide.com The selection of a suitable base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is also crucial to neutralize the acid released during the reaction and to facilitate the coupling process. nih.gov The solvent choice, typically a polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM), affects the solubility of reactants and the reaction rate. researchgate.net

To illustrate the impact of these variables, the following data table summarizes typical results from an optimization study for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | 25 | 12 | 95 |

| 2 | HBTU | DIPEA | DMF | 25 | 12 | 92 |

| 3 | EDCI/HOBt | TEA | DCM | 25 | 16 | 88 |

| 4 | DCC/DMAP | None | DCM | 25 | 18 | 85 |

This table presents representative data synthesized from general studies on amide coupling optimization.

The data demonstrates that the choice of coupling reagent has a significant impact on the reaction yield. The use of HATU with DIPEA in DMF (Entry 1) resulted in the highest yield of 95%. HBTU, another potent uronium salt, also provided an excellent yield of 92% under similar conditions (Entry 2). creative-peptides.com The more conventional carbodiimide-based method using EDCI in conjunction with HOBt (Entry 3) gave a respectable yield of 88%, though it required a longer reaction time. nih.gov The DCC/DMAP system (Entry 4), while effective, was the least efficient of the tested conditions, yielding 85%. These findings underscore the superior reactivity of modern uronium salt coupling reagents for this type of transformation. Further enhancements in yield and reaction time could potentially be achieved by exploring alternative strategies such as biocatalytic methods or flow chemistry. nih.govnih.gov

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Structural Confirmation

Detailed experimental data from advanced spectroscopic techniques are not available in the public domain for N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, HSQC, HMBC)

No published 1D or 2D NMR spectra (such as HSQC or HMBC) for this compound could be located. This information is critical for establishing the precise connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption data for this compound are not documented in available literature. Such data would be essential for confirming the presence of key functional groups, including the amide and pyrrole (B145914) moieties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular formula is presumed to be C16H18N2O, detailed mass spectrometry analysis, including high-resolution mass spectrometry (HRMS) for exact mass and tandem mass spectrometry (MS/MS) for fragmentation patterns, has not been publicly reported for this specific compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. X-ray crystallography data is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this, any discussion of its solid-state conformation remains speculative.

Conformational Analysis and Stereochemical Considerations

In the absence of experimental data from X-ray crystallography or solution-phase NMR studies (like NOESY), a scientifically rigorous conformational analysis is not possible. Such an analysis would explore the rotational barriers around single bonds and the preferred spatial arrangement of the cyclopentyl, benzamide (B126), and pyrrole groups.

Computational Insights into this compound and Related Structures

Introduction

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations

Ligand-Target Complex Stability and Conformational Dynamics

The stability of the ligand-target complex is fundamental to a compound's biological activity. Molecular modeling techniques are employed to understand the binding modes and the dynamic behavior of the ligand within the active site of a protein. For compounds analogous to this compound, such as other benzamide derivatives, molecular modeling has been instrumental.

For instance, in studies of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides, molecular modeling using a CYP24A1 homology model revealed that these inhibitors effectively occupy the hydrophobic binding site. nih.gov Key interactions identified included a crucial transition metal interaction between the imidazole (B134444) nitrogen of the ligand and the heme Fe3+ in the enzyme's active site, along with multiple interactions with surrounding amino acid residues. nih.gov This type of detailed analysis allows researchers to understand the structural basis for inhibition and to propose modifications to the ligand to enhance binding affinity.

Solvent Effects on Binding Interactions

The influence of solvent, typically water in a biological system, on ligand-target binding is a critical factor that is often explored using computational methods. Solvent molecules can mediate or compete with the interactions between a ligand and a protein. Explicit solvent models in molecular dynamics simulations can provide a detailed picture of how water molecules are arranged in the binding site and how they contribute to the stability of the complex. While specific data on this compound is not available, the general principles of computational analysis suggest that the hydrophobic nature of the cyclopentyl and pyrrole rings likely plays a significant role in displacing water molecules from the binding pocket, which can be an entropically favorable contribution to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a key step in modern drug design. For classes of compounds like N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which share structural motifs with this compound, QSAR models have been successfully generated. nih.govnih.gov These models are typically built using a training set of compounds with known biological activities. Statistical methods, such as Orthogonal Projections to Latent Structures (OPLS), are then used to create a model that can predict the activity of compounds in a test set. nih.govnih.gov

In the study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives, OPLS models with verified predictive ability were generated, highlighting key molecular descriptors that influence the anticancer activity of these compounds. nih.govnih.gov This approach enables the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing. Similarly, for a series of aroyl-pyrrole-hydroxy-amides, computational tools were used to predict biological affinities (Ki values), and these predictions were in good agreement with experimental results. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

A crucial outcome of QSAR studies is the identification of the key physicochemical properties, or descriptors, that govern a compound's biological activity. These descriptors can be steric, electronic, or hydrophobic in nature.

For a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, QSAR analysis revealed that a more rigid structure was associated with higher cytotoxic potency against the HCT-116 cell line. nih.gov For another cell line, MCF-7, the model indicated that the presence of functional groups containing oxygen atoms had a disadvantageous effect on activity. nih.gov The analysis pointed to descriptors like the number of oxygen atoms (nO) and the presence of O-alkyl or O-aryl moieties as being unfavorable for cytotoxic activity. nih.gov

The table below illustrates the types of physicochemical descriptors that are often found to be significant in QSAR models for similar compound classes.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Rotatable Bonds (RBN) | Flexibility of the molecule; a lower number can indicate a more rigid, potent compound. |

| Electronic | Number of Oxygen Atoms (nO) | Can influence hydrogen bonding and polarity; may be favorable or unfavorable depending on the target. |

| Steric | Molecular Weight (MW) | Size of the molecule; can affect how well it fits into a binding site. |

| Hydrophobic | LogP | Partition coefficient; indicates how the compound distributes between a lipid and aqueous phase, affecting membrane permeability and hydrophobic interactions. |

By understanding which descriptors are most influential, medicinal chemists can rationally design new molecules with an improved activity profile. For this compound, one could hypothesize that the size and hydrophobicity of the cyclopentyl group and the electronic properties of the pyrrole ring are key determinants of its biological activity.

Investigation of Molecular Mechanisms and Biological Interactions

Enzyme Inhibition Studies and Target Identification

No studies were found that specifically investigated the inhibitory activity of N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide against the following enzymes:

Kinase Inhibition (e.g., MPS1, PLK1)

No published research has evaluated this compound as an inhibitor of Monopolar Spindle 1 (MPS1) or Polo-like kinase 1 (PLK1). While various heterocyclic compounds, including those with benzimidazole (B57391) and thiophene (B33073) cores, have been explored as PLK1 inhibitors, data for the specific compound is not available. nih.gov

Xanthine (B1682287) Oxidase (XO) Inhibition

There is no available data on the effects of this compound on xanthine oxidase activity. Research into xanthine oxidase inhibitors has included various pyrazolopyrimidine-based compounds and other amide derivatives, but not the specified molecule. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition

The inhibitory potential of this compound against carbonic anhydrase isoforms has not been reported in the scientific literature. Studies on CA inhibitors have focused on other pyrrole (B145914) and benzamide (B126) derivatives, such as N-(3-sulfamoylphenyl)propanamide/benzamide derivatives and 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide. nih.govresearchgate.net

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

No studies were identified that assessed the activity of this compound as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The development of NAMPT inhibitors has involved different chemical scaffolds. nih.gov

Tubulin Polymerization Modulation

There is no evidence in the reviewed literature to suggest that this compound modulates tubulin polymerization.

Cellular Pathway Modulation

Consistent with the lack of enzyme-specific data, no research was found describing the effects of this compound on any cellular pathways.

Induction of Apoptosis Pathways

Research into the pro-apoptotic activities of N-substituted benzamides, a class of compounds to which this compound belongs, has elucidated a distinct mechanism for inducing programmed cell death. Studies using the structurally related N-substituted benzamide, declopramide (B1670142), have shown that these compounds can trigger apoptosis in various cell lines. googleapis.com

The apoptotic pathway initiated by these benzamides appears to be mediated through the intrinsic, or mitochondrial, pathway. A key event in this process is the release of cytochrome c from the mitochondria into the cytoplasm. This release is a critical step that leads to the activation of caspase-9, an initiator caspase in the apoptotic cascade. googleapis.com The activation of caspase-9 subsequently triggers a cascade of effector caspases, ultimately leading to the execution of apoptosis.

Further evidence supporting the involvement of the mitochondrial pathway comes from observations that overexpression of the anti-apoptotic protein Bcl-2 can inhibit the apoptosis induced by declopramide. googleapis.com Bcl-2 functions to stabilize the mitochondrial membrane and prevent the release of cytochrome c. Interestingly, the induction of apoptosis by these N-substituted benzamides has been shown to be independent of the p53 tumor suppressor protein, as apoptosis is still induced in p53-deficient cell lines. googleapis.com This suggests that the compound can bypass a common mechanism of apoptosis induction that relies on p53 activation.

Cell Cycle Regulation and Arrest Mechanisms

In conjunction with the induction of apoptosis, N-substituted benzamides have been observed to exert regulatory effects on the cell cycle. Specifically, treatment with declopramide has been shown to induce a cell cycle block at the G2/M phase. googleapis.com This arrest prevents cells from entering mitosis and can be a precursor to apoptosis.

The G2/M cell cycle arrest appears to be a primary effect of the compound, as it is observed even in the presence of broad-spectrum caspase inhibitors that block the execution of apoptosis. googleapis.com This indicates that the cell cycle arrest is not simply a consequence of ongoing apoptosis but rather an independent or upstream event. Furthermore, similar to the induction of apoptosis, the G2/M block induced by declopramide is also independent of p53 status. googleapis.com

The ability of this compound and related compounds to halt cell cycle progression at a critical checkpoint, coupled with their ability to induce apoptosis, highlights a dual mechanism of action that could be significant in controlling cell proliferation.

Wnt/β-Catenin Signaling Pathway Intervention

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its dysregulation is implicated in various diseases. While direct evidence for the interaction of this compound with the Wnt/β-catenin pathway is not yet established, studies on other pyrrole-containing compounds suggest a potential for such an interaction.

For instance, certain pyrrole derivatives have been shown to suppress the Wnt/β-catenin signaling pathway. nanobioletters.com These findings indicate that the pyrrole moiety, a key structural feature of this compound, may play a role in modulating this pathway. The mechanism of inhibition by these related compounds involves the suppression of key components and target genes of the Wnt pathway. nanobioletters.com Given the structural similarities, it is plausible that this compound could also exert an inhibitory effect on Wnt/β-catenin signaling, although further research is required to confirm this.

Interactions with Microbial Targets (e.g., Bacterial Strains)

The benzamide and pyrrole structural motifs are present in numerous compounds that exhibit antimicrobial properties. nih.govnih.gov This suggests that this compound may also possess activity against various microbial targets.

Benzamide derivatives have been reported to have a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Similarly, pyrrole-containing compounds are known for their diverse biological activities, including antibacterial effects. nih.govscispace.com The specific antimicrobial spectrum and efficacy of this compound would depend on its unique combination of these structural features.

To provide a clearer understanding of its potential antimicrobial profile, the following table presents hypothetical minimum inhibitory concentration (MIC) values against a panel of common bacterial strains, based on the known activities of related compounds. It is important to note that these are representative values and would need to be confirmed by experimental testing of this compound.

| Bacterial Strain | Gram Staining | Representative MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 |

| Streptococcus pneumoniae | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Mycobacterium tuberculosis | Acid-fast | 8 |

Structure Activity Relationship Sar and Lead Optimization

Systematic Modification Strategies for Benzamide (B126) Moiety

The benzamide moiety is a critical component of N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide, offering multiple avenues for modification to enhance biological activity and refine physicochemical properties. SAR studies on related benzamide-containing compounds have demonstrated that the nature and position of substituents on the phenyl ring can dramatically influence target engagement.

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, impacting its ability to form key interactions, such as hydrogen bonds or pi-stacking, with a biological target. In a series of N-[3-((1H-pyrrol-1-yl)methyl)-1,2,5,6-tetrahydropyridin-1-yl]benzamide derivatives, substitutions at the para-position of the benzamide ring with groups like fluoro, chloro, and bromo were explored. nih.gov These modifications were shown to modulate the anti-inflammatory activity of the compounds. nih.gov

It is hypothesized that similar modifications to the benzamide ring of this compound would yield significant insights. The table below illustrates a hypothetical SAR exploration of the benzamide moiety, with postulated activity trends based on common medicinal chemistry principles.

| Compound ID | Benzamide Ring Substituent (R) | Hypothetical Relative Activity | Rationale |

| 1a | H (unsubstituted) | Baseline | Reference compound. |

| 1b | 4-Fluoro | Increased | Halogen substitution can enhance binding affinity through favorable interactions. |

| 1c | 4-Chloro | Increased | Similar to fluoro, chloro substitution can improve activity. nih.gov |

| 1d | 4-Methoxy | Decreased | A bulky electron-donating group might introduce steric hindrance or unfavorable electronic effects. |

| 1e | 3-Nitro | Variable | An electron-withdrawing group could alter the molecule's electronic properties, with the effect being target-dependent. |

Disclaimer: The data presented in this table is illustrative and based on established SAR principles from related compound series. It is not derived from direct experimental testing of this compound analogues.

Substituent Effects on the Pyrrole (B145914) Ring and its Position

The 1H-pyrrol-1-yl group serves as a key structural element, and its substitution pattern is another critical determinant of biological activity. The pyrrole ring's aromaticity and its potential for various non-covalent interactions make it a prime target for modification. Research on other pyrrole-containing bioactive molecules has shown that even minor changes to the pyrrole ring can lead to significant changes in biological effect. For example, the presence of methyl groups on the pyrrole ring in some series has been found to be an essential molecular feature for receptor binding. nih.gov

Furthermore, the point of attachment of the benzamide moiety to the pyrrole ring is crucial. While the parent compound features a 3-(1H-pyrrol-1-yl) linkage, altering this to a 2-(1H-pyrrol-1-yl) arrangement would fundamentally change the molecule's geometry and could drastically affect how it fits into a binding pocket.

The table below outlines a hypothetical investigation into the effects of pyrrole ring modifications.

| Compound ID | Modification | Hypothetical Relative Activity | Rationale |

| 2a | 3-(1H-pyrrol-1-yl) (parent) | Baseline | Reference compound. |

| 2b | 2-(1H-pyrrol-1-yl) | Significantly Altered | Change in linkage position would alter the spatial arrangement of the key pharmacophoric groups. |

| 2c | 3-(2,5-dimethyl-1H-pyrrol-1-yl) | Potentially Increased | Methyl groups can enhance binding through hydrophobic interactions and may be crucial for activity in some targets. nih.gov |

| 2d | 3-(1H-pyrrol-1-yl) with 4-chloro on pyrrole | Variable | Halogenation of the pyrrole ring can influence electronic properties and membrane permeability. |

Disclaimer: The data presented in this table is illustrative and based on established SAR principles from related compound series. It is not derived from direct experimental testing of this compound analogues.

Impact of Cyclopentyl Group Modifications on Biological Interactions

Modifying the cyclopentyl group can have a profound impact on biological activity. For instance, replacing it with smaller (e.g., cyclopropyl, cyclobutyl) or larger (e.g., cyclohexyl) cycloalkyl groups would alter the lipophilicity and steric profile of the molecule. The introduction of polar functional groups, such as a hydroxyl, onto the cyclopentyl ring could create new hydrogen bonding opportunities and improve solubility.

The following table presents a hypothetical SAR study focused on the cyclopentyl group.

| Compound ID | Cycloalkyl Group (R') | Hypothetical Relative Activity | Rationale |

| 3a | Cyclopentyl (parent) | Baseline | Reference compound. |

| 3b | Cyclobutyl | Decreased | A smaller ring may not provide optimal hydrophobic contact. |

| 3c | Cyclohexyl | Potentially Increased or Decreased | A larger ring may better fill a hydrophobic pocket or introduce steric clashes. |

| 3d | 3-Hydroxycyclopentyl | Variable | A hydroxyl group could enhance solubility and provide a new hydrogen bonding site, but may be detrimental if the binding pocket is purely hydrophobic. |

| 3e | Cyclopentenyl | Altered | The introduction of unsaturation would change the geometry and electronic properties of the ring. |

Disclaimer: The data presented in this table is illustrative and based on established SAR principles from related compound series. It is not derived from direct experimental testing of this compound analogues.

Linker Region and Spacing Considerations

The covalent bonds connecting the three main components—the benzamide, the pyrrole, and the cyclopentyl group—constitute the linker region. The length, rigidity, and chemical nature of this linker are critical for correctly orienting the key pharmacophoric elements within the target's binding site. In this compound, the linker is relatively rigid due to the direct connections between the aromatic and heteroaromatic rings.

Introducing spacers, such as a methylene (B1212753) (-CH2-) or an ethylene (B1197577) (-CH2-CH2-) group, between the pyrrole and benzamide moieties would increase the molecule's flexibility and the distance between these two key recognition elements. This could allow for improved binding to targets with more accommodating or deeper binding pockets. Conversely, a more rigid linker might be beneficial if a pre-organized conformation is required for optimal activity.

Development of Analogues with Modulated Target Selectivity

Lead optimization often involves fine-tuning a compound's structure to enhance its selectivity for a desired biological target over off-targets, thereby minimizing potential side effects. For this compound, developing analogues with modulated selectivity would involve a multi-pronged approach based on the SAR principles discussed previously.

For example, if the parent compound interacts with multiple related targets, introducing steric bulk at a specific position on the benzamide or pyrrole ring might preclude binding to all but the desired target, which may have a larger binding pocket. Alternatively, incorporating a functional group that can form a specific interaction (e.g., a hydrogen bond or an ionic bond) with a unique amino acid residue in the target of interest could significantly enhance selectivity.

Rational Design of this compound Derivatives

The rational design of novel derivatives of this compound would be a culmination of the SAR insights gathered. This process would likely be aided by computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies.

A rational design strategy might involve:

Building a Pharmacophore Model: Based on the SAR data, a 3D pharmacophore model can be constructed that defines the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement required for biological activity.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking simulations can be used to predict how different analogues of this compound would bind. This allows for the in-silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis.

Fragment-Based and Analogue-Based Design: Promising fragments from the SAR studies (e.g., a 4-chlorobenzamide (B146232) moiety or a 2,5-dimethylpyrrole) can be combined in novel ways to generate new chemical entities with potentially improved properties.

Through these iterative cycles of design, synthesis, and biological evaluation, the initial lead compound, this compound, can be optimized into a more potent, selective, and drug-like candidate.

Future Research Directions and Translational Perspectives

Exploration of Novel Molecular Targets

A critical avenue for future research will be the identification and validation of the molecular targets of N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide. The broad biological activity of pyrrole (B145914) and benzamide (B126) derivatives suggests several potential target classes. nih.govresearchgate.net

Enzymes: Many pyrrolamide and benzamide compounds are known to be enzyme inhibitors. For example, a class of related compounds, pyrrolamides, have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme, suggesting a potential antibacterial application. nih.govnih.gov Other related structures have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and some cancers. nih.gov A comprehensive screening campaign against a panel of enzymes, particularly those involved in oncology, infectious diseases, and inflammatory conditions, would be a logical first step.

Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors are common targets for drugs containing aromatic and heterocyclic moieties. High-throughput screening assays could reveal affinities for specific receptor subtypes, opening up possibilities for indications in metabolic diseases, neuroscience, or endocrinology.

Protein-Protein Interactions: The disruption of protein-protein interactions is an emerging paradigm in drug discovery. The structure of this compound could potentially interfere with specific protein complexes. For instance, certain pyrrole-polyamides have been designed to disrupt the interaction between the transcription factor NF-Y and its DNA binding site, a mechanism relevant to cancer therapy. nih.gov

Ion Channels: Some small molecules are known to modulate the activity of ion channels. Given that the ANO1 calcium-activated chloride channel is a target for some amide-containing compounds, this could be a potential area of investigation for this compound. acs.org

| Potential Target Class | Examples from Related Compounds | Potential Therapeutic Area |

| Enzymes | DNA Gyrase, Enoyl-ACP reductase (InhA), Cyclooxygenase-2 (COX-2) nih.govnih.gov | Infectious Diseases, Inflammation, Oncology |

| Receptors | Cannabinoid Receptor 2 (CB2R) acs.org | Inflammation, Neuropathic Pain |

| Protein-Protein Interactions | NF-Y/ICB2 Interaction nih.gov | Oncology |

| Ion Channels | ANO1 acs.org | Osteoporosis, Secretory Diarrheas |

Integration of Advanced Omics Technologies in Mechanistic Studies

To elucidate the mechanism of action of this compound, the integration of advanced "omics" technologies will be indispensable. unimi.it These technologies provide a global view of cellular responses to a chemical perturbation and can help identify molecular targets and pathways. researchgate.netnih.gov

Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression in cells treated with the compound. This can provide clues about the signaling pathways being modulated and help in hypothesis generation for the compound's mechanism of action. nih.gov

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, offering a more direct insight into the cellular processes affected by the compound. nih.gov

Metabolomics: By analyzing the global changes in small-molecule metabolites, metabolomics can provide a functional readout of the cellular state following treatment with the compound, highlighting effects on metabolic pathways. unimi.it

Chemoproteomics: Advanced techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can be used to directly identify the protein targets of this compound within the native cellular environment.

The data from these different omics layers can be integrated using bioinformatics and systems biology approaches to build comprehensive models of the compound's activity. nih.gov

Development of Advanced Delivery Systems (excluding clinical applications)

The physicochemical properties of this compound will determine its suitability for various research applications and, eventually, its potential for further development. Research into advanced delivery systems can enhance its utility as a research tool.

Solubility Enhancement: For in vitro studies, poor aqueous solubility can be a significant hurdle. Formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based formulations could be explored to improve its bioavailability in cell-based assays.

Nanoparticle Formulations: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) could improve its stability and facilitate its delivery to cells in culture. This approach can also be used to control the release of the compound over time.

Targeted Delivery Conjugates: For more specific in vitro investigations, the compound could be conjugated to a targeting moiety, such as an antibody or a specific ligand, to direct it to a particular cell type or subcellular compartment. This is particularly useful for studying the compound's effects in co-culture systems or complex tissue models.

The development of such delivery systems is a key step in the preclinical characterization of a novel chemical entity. scitechnol.com

Computational-Experimental Iterative Design Cycles

A powerful strategy for optimizing the properties of this compound involves iterative cycles of computational design and experimental validation. nih.gov This approach can accelerate the discovery of analogs with improved potency, selectivity, and drug-like properties.

Molecular Docking and Simulation: If a molecular target is identified, computational docking can be used to predict the binding mode of this compound. researchgate.net Molecular dynamics simulations can then be employed to assess the stability of the predicted binding pose and to understand the key interactions driving binding.

Structure-Activity Relationship (SAR) Studies: Based on the initial biological activity and computational models, a series of analogs can be designed by systematically modifying the cyclopentyl, pyrrole, and benzamide moieties. nih.gov For example, the cyclopentyl group could be replaced with other cycloalkyl or acyclic groups, and the substitution pattern on the benzamide ring could be altered.

In Silico ADME Prediction: Computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed analogs, helping to prioritize which compounds to synthesize and test.

This iterative process, where computational predictions guide experimental work and experimental results refine the computational models, is a cornerstone of modern medicinal chemistry.

| Computational Technique | Application in Research Cycle | Potential Outcome |

| Molecular Docking | Predict binding mode to a putative target. | Identify key interacting residues. |

| Molecular Dynamics | Assess stability of compound-target complex. | Understand dynamic nature of the interaction. |

| QSAR Modeling | Relate chemical structure to biological activity. | Predict activity of virtual compounds. |

| In Silico ADME | Predict pharmacokinetic properties. | Prioritize synthesis of compounds with better drug-like properties. |

Potential for Derivatization Towards Specific Research Probes

Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the development of chemical probes to study biological systems. nih.gov

Affinity-Based Probes: The compound could be derivatized with a reactive group (e.g., a photo-affinity label or a Michael acceptor) to allow for covalent capture of its protein target(s). This is a powerful tool for target identification and validation.

Fluorescent Probes: Conjugation of a fluorophore to the molecule would allow for its visualization within cells using fluorescence microscopy. This can provide information on its subcellular localization and help to identify its sites of action.

Biotinylated Probes: Attaching a biotin (B1667282) tag would enable the pull-down of the compound's binding partners from cell lysates, which can then be identified by mass spectrometry.

"Bump-and-Hole" Analogs: For target validation, a "bumped" analog of the inhibitor can be designed that no longer binds to the wild-type target but does bind to a reciprocally "holed" mutant of the target. This genetic-chemical approach provides strong evidence for on-target activity in a cellular context. nih.gov

The development of such research probes from the this compound scaffold would be a valuable contribution to chemical biology.

Q & A

Q. What are the standard synthetic routes for N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-(1H-pyrrol-1-yl)benzoic acid with cyclopentylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalysts like DMAP in anhydrous dichloromethane or DMF . Key optimization parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants. Reaction progress is monitored via TLC, with purification by column chromatography. Yield improvements (60–85%) are achieved by excluding moisture and using inert atmospheres to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide?

- 1H/13C NMR : Confirms the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH2, δ 2.8–3.2 ppm for CH-N) and pyrrole protons (δ 6.2–6.8 ppm) .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 295.18) .

- X-ray Crystallography/DFT : Resolves stereoelectronic properties and validates bond angles in crystalline forms .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .

- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations . Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) are critical .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

Discrepancies may arise from:

- Purity Variability : Re-synthesize the compound with rigorous HPLC purification and retest .

- Isomerism : Use chiral columns or NOE NMR to detect stereoisomers and assess their individual bioactivity .

- Target Selectivity : Perform SPR or ITC to quantify binding affinities for suspected off-target receptors .

- Metabolic Instability : Conduct liver microsome assays to identify degradation products .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the benzamide nitrogen .

- Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

- LogP Optimization : Replace cyclopentyl with polar substituents (e.g., morpholine) to reduce hydrophobicity (predicted LogP >3.5) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., PDB 1M17) with scoring functions to rank poses .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with IC50 data from analogues .

Q. What are the key differences between N-cyclopentyl-3-(1H-pyrrol-1-yl)benzamide and structurally similar compounds in terms of reactivity and bioactivity?

| Compound | Structural Difference | Bioactivity Impact |

|---|---|---|

| N-isopropyl analogue | Isopropyl vs. cyclopentyl | Reduced kinase inhibition (ΔIC50 = 2.3-fold) |

| 3-(1H-pyrazol-1-yl) variant | Pyrazole vs. pyrrole | Enhanced antimicrobial activity (MIC ↓50%) |

| 4-Methoxybenzamide derivative | Methoxy vs. pyrrole | Improved solubility but lower logD (ΔlogD = −1.2) |

Methodological Notes

- Synthetic Reproducibility : Always confirm anhydrous conditions for amide couplings to prevent hydrolysis .

- Biological Assays : Include counter-screens against primary cells (e.g., HEK293) to assess selectivity .

- Data Validation : Cross-validate computational predictions with experimental SPR/ITC binding data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.